

Ac-VEID-CHO: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-VEID-CHO

Cat. No.: B10770355

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Abstract

Ac-VEID-CHO, also known as N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspases, with a particular affinity for caspase-6. This technical guide provides a comprehensive overview of **Ac-VEID-CHO**, including its mechanism of action, physicochemical properties, and applications in research, particularly in the study of apoptosis and neurodegenerative diseases. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its use in a laboratory setting.

Introduction

Ac-VEID-CHO is a valuable tool for researchers studying the intricate mechanisms of programmed cell death, or apoptosis. It belongs to a class of peptide aldehyde inhibitors that target the active site of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic cascade. With high potency towards caspase-6, and significant cross-reactivity with caspase-3, **Ac-VEID-CHO** allows for the targeted inhibition of these key executioner caspases.[1][2] Its utility extends to the investigation of cellular pathways

implicated in neurodegenerative disorders such as Alzheimer's and Huntington's disease, where aberrant caspase activation is a known contributor to neuronal cell death.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of **Ac-VEID-CHO** is essential for its proper handling, storage, and use in experimental settings.



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Mechanism of Action

Ac-VEID-CHO functions as a competitive, reversible inhibitor of caspases.[4] The aldehyde group (-CHO) on the aspartic acid residue of the peptide sequence is key to its inhibitory activity. This aldehyde group forms a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase enzyme. This interaction blocks the substrate-binding pocket, preventing the caspase from cleaving its natural substrates. The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the natural cleavage site recognized by caspase-6, conferring a degree of specificity to the inhibitor.



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Mechanism of reversible inhibition by **Ac-VEID-CHO**.

Quantitative Data: Inhibitory Activity

The inhibitory potency of **Ac-VEID-CHO** is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.



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Signaling Pathways

Caspase-6 is an executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It also participates in

feedback amplification loops to enhance the apoptotic signal.



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Caspase-6 in apoptotic signaling pathways.

Experimental Protocols

In Vitro Caspase-6 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of **Ac-VEID-CHO** on recombinant human caspase-6.

Materials:

- Recombinant human caspase-6
- Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- **Ac-VEID-CHO**
- Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
- 96-well black microplate
- Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

- Prepare a stock solution of **Ac-VEID-CHO** in DMSO.
- Create a serial dilution of **Ac-VEID-CHO** in caspase assay buffer to achieve a range of desired final concentrations.
- In the 96-well plate, add the following to each well:
 - Caspase assay buffer
 - Diluted **Ac-VEID-CHO** or vehicle control (DMSO)
 - Diluted recombinant human caspase-6
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic caspase-6 substrate to each well.
- Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes using a fluorescence plate reader.
- Calculate the rate of substrate cleavage for each inhibitor concentration.
- Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Whole-Cell Caspase-6 Activity Assay

This protocol is adapted from Mintzer et al., 2012 and allows for the measurement of caspase-6 activity within intact cells.

Materials:

- Cell line of interest (e.g., SK-N-AS neuroblastoma cells)
- Cell culture medium and supplements
- Apoptosis-inducing agent (e.g., staurosporine)

- **Ac-VEID-CHO**

- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- Primary antibody against cleaved Lamin A/C
- Secondary antibody conjugated to a detectable marker (e.g., HRP)
- Western blotting equipment and reagents

Procedure:

- Plate cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Ac-VEID-CHO** or vehicle control for 1-2 hours.
- Induce apoptosis by treating the cells with an appropriate stimulus (e.g., staurosporine) for the desired time.
- Lyse the cells and collect the total protein.
- Determine the protein concentration of each lysate using a BCA assay.
- Perform SDS-PAGE to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane and then probe with a primary antibody specific for cleaved Lamin A/C (a known substrate of caspase-6).
- Incubate with a suitable secondary antibody.
- Detect the signal using an appropriate method (e.g., chemiluminescence).
- Quantify the band intensity of cleaved Lamin A/C and normalize to a loading control (e.g., β -actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of **Ac-VEID-CHO** on apoptosis in a cell-based assay.



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Experimental workflow for studying **Ac-VEID-CHO** effects.

Conclusion

Ac-VEID-CHO is a potent and specific tool for the investigation of caspase-6-mediated cellular processes. Its well-characterized inhibitory profile and commercial availability make it an indispensable reagent for researchers in the fields of apoptosis, cancer biology, and neurodegenerative diseases. The detailed information and protocols provided in this guide are intended to support the effective application of **Ac-VEID-CHO** in a variety of research contexts. As with any specific inhibitor, careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.

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